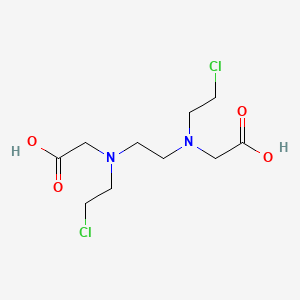
2,2'-(Ethane-1,2-diylbis((2-chloroethyl)azanediyl))diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Ethane-1,2-diylbis((2-chloroethyl)azanediyl))diacetic acid is an organic compound with the molecular formula C10H18Cl2N2O4 It is a derivative of ethylenediamine and is characterized by the presence of two chloroethyl groups and two acetic acid groups attached to the ethylenediamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diylbis((2-chloroethyl)azanediyl))diacetic acid typically involves the reaction of ethylenediamine with chloroacetic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Step 1: Ethylenediamine is dissolved in water.
Step 2: Chloroacetic acid is added to the solution while maintaining the pH between 7 and 8 using a suitable buffer.
Step 3: The reaction mixture is stirred at room temperature for several hours to allow the reaction to proceed to completion.
Step 4: The product is isolated by filtration, washed with water, and dried under vacuum.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Ethane-1,2-diylbis((2-chloroethyl)azanediyl))diacetic acid may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated pH control systems and temperature regulation ensures consistent product quality. The final product is typically purified using crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Ethane-1,2-diylbis((2-chloroethyl)azanediyl))diacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: The chloroethyl groups can be reduced to ethyl groups using suitable reducing agents.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide) can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: New derivatives with substituted functional groups.
Oxidation Reactions: Carboxylic acids or other oxidized products.
Reduction Reactions: Ethyl-substituted derivatives.
Applications De Recherche Scientifique
2,2’-(Ethane-1,2-diylbis((2-chloroethyl)azanediyl))diacetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a chelating agent for metal ions in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2’-(Ethane-1,2-diylbis((2-chloroethyl)azanediyl))diacetic acid involves its ability to interact with various molecular targets and pathways. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The acetic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine-N,N’-diacetic acid: Similar structure but lacks the chloroethyl groups.
N,N’-Ethylenebis(2-chloroethyl)amine: Contains chloroethyl groups but lacks the acetic acid groups.
Diethylenetriaminepentaacetic acid: Contains additional amine and acetic acid groups, leading to different chelating properties.
Uniqueness
2,2’-(Ethane-1,2-diylbis((2-chloroethyl)azanediyl))diacetic acid is unique due to the presence of both chloroethyl and acetic acid groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets.
Propriétés
Formule moléculaire |
C10H18Cl2N2O4 |
|---|---|
Poids moléculaire |
301.16 g/mol |
Nom IUPAC |
2-[2-[carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid |
InChI |
InChI=1S/C10H18Cl2N2O4/c11-1-3-13(7-9(15)16)5-6-14(4-2-12)8-10(17)18/h1-8H2,(H,15,16)(H,17,18) |
Clé InChI |
PTADNTILANONKB-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CCCl)CC(=O)O)N(CCCl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


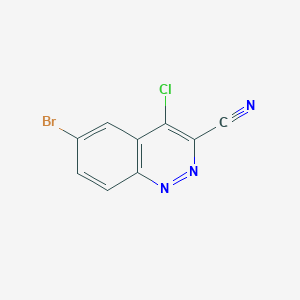
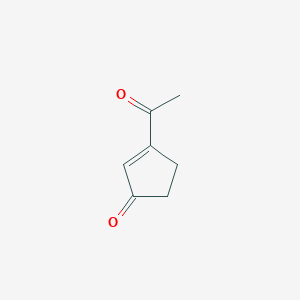

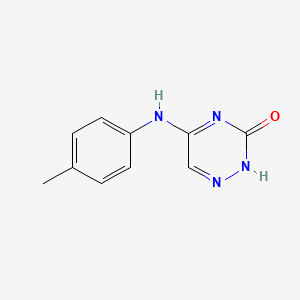
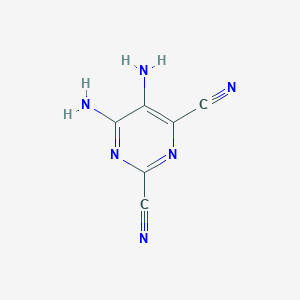
![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)
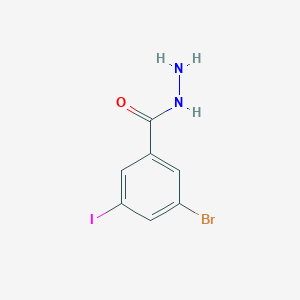

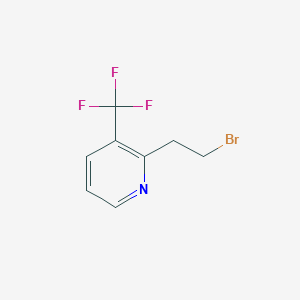
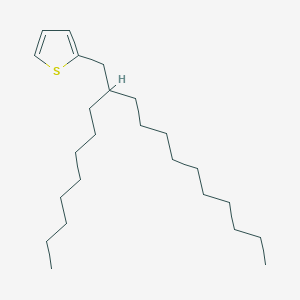
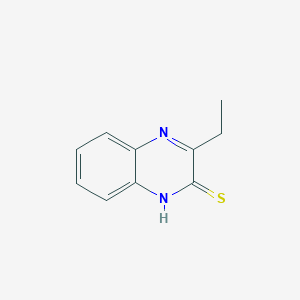

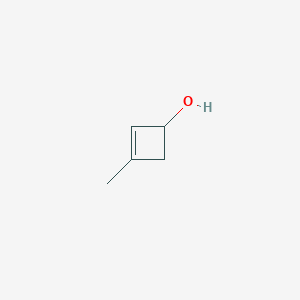
![4-Propyl-[2,2']bipyridinyl](/img/structure/B13118825.png)
